

Check Availability & Pricing

# In-depth Technical Guide on the Biological Activity of CAL-130 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CAL-130 Racemate |           |
| Cat. No.:            | B1600120         | Get Quote |

Disclaimer: Extensive searches for a compound specifically designated as "CAL-130 Racemate" did not yield any publicly available scientific literature, clinical trial data, or whitepapers detailing its biological activity. The information presented in this document is based on findings for other similarly named compounds and should not be attributed to "CAL-130 Racemate". It is crucial for researchers, scientists, and drug development professionals to verify the specific compound of interest.

# Summary of Biologically Active Compounds with "130" Designation

While no data exists for "CAL-130 Racemate," several other investigational compounds with a "130" identifier have been described in the literature. These are distinct molecules with different mechanisms of action and therapeutic targets. Below is a summary of these unrelated compounds.

### AMT-130: A Gene Therapy for Huntington's Disease

AMT-130 is an investigational gene therapy designed to treat Huntington's disease (HD) by inhibiting the production of the huntingtin protein. It consists of an adeno-associated virus (AAV) vector that delivers a microRNA (miRNA) to non-selectively lower both the mutant and normal huntingtin protein.

Clinical Development: AMT-130 is being evaluated in a Phase 1/2 clinical trial (NCT04120493) in adults with early manifest Huntington's disease.[1] The study is designed to assess the



safety and proof-of-concept of AMT-130.[1] Recent topline results from a pivotal Phase I/II study announced in September 2025 showed that high-dose AMT-130 demonstrated a statistically significant slowing of disease progression.

Administration: The therapy is administered directly into the striatum (caudate and putamen) of the brain via a neurosurgical procedure.

## CTX130™: An Allogeneic CAR-T Cell Therapy for T-Cell Malignancies

CTX130 is an allogeneic, CRISPR-Cas9 gene-edited, CD70-targeting CAR-T cell therapy being investigated for the treatment of relapsed or refractory T cell malignancies.[2]

Clinical Development: Positive results from the Phase 1 COBALT™-LYM trial (NCT04502446) were presented at the 2022 European Hematology Association (EHA) Congress.[2] The trial is evaluating the safety and efficacy of CTX130 in adult patients with relapsed or refractory T or B cell malignancies.[2] The data suggested that CTX130 could elicit clinically meaningful responses in patients with difficult-to-treat T cell lymphomas.[2]

## GQ-130: A Thiazolidinedione Analogue for Metabolic Disorders

GQ-130 is a novel analogue of thiazolidinedione that has been shown to improve obesity-induced metabolic alterations in rats.[3]

Mechanism of Action: In vivo studies suggest that the therapeutic effects of GQ-130 are likely mediated through the activation of the PPAR $\beta/\delta$  pathway.[3] Interestingly, in vitro assays indicated that GQ-130 does not directly bind to the PPAR $\beta/\delta$  binding site but still causes its transactivation.[3]

Preclinical Findings: In a rat model of high-fat diet-induced obesity, treatment with GQ-130 improved insulin resistance, glucose intolerance, hyperglycemia, dyslipidemia, and abolished the increase in systolic blood pressure.[3]

### AC-4-130: A STAT5 SH2 Domain Inhibitor for Leukemia



AC-4-130 is a potent inhibitor of the STAT5 SH2 domain, which plays a crucial role in cell growth and differentiation.[4] Abnormal STAT5 activity is linked to various cancers, including acute myeloid leukemia (AML).[4]

Mechanism of Action: AC-4-130 directly binds to STAT5, disrupting its activation, dimerization, and nuclear translocation, thereby inhibiting STAT5-dependent gene transcription.[4] This leads to cell cycle arrest and apoptosis in leukemic cells driven by FLT3-ITD.[4]

Preclinical Findings: In vitro studies have shown that AC-4-130 induces dose- and time-dependent apoptosis in MV4-11 and MOLM-13 cells.[4] It effectively blocks the proliferation and clonogenic growth of primary human AML cells while showing less sensitivity in healthy CD34+ cells.[4]

### Conclusion

The initial request for an in-depth technical guide on the biological activity of "CAL-130 Racemate" could not be fulfilled due to a lack of available data on a compound with this specific name. The information provided herein summarizes the biological activities of other distinct compounds—AMT-130, CTX130, GQ-130, and AC-4-130—to highlight the diversity of molecules being investigated under a "130" designation. It is imperative for researchers to specify the exact chemical entity of interest to obtain accurate and relevant scientific information. Without specific data for "CAL-130 Racemate," no quantitative data tables, experimental protocols, or signaling pathway diagrams can be generated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. CRISPR Therapeutics Presents Positive Results... | CRISPR Therapeutics [crisprtx.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]



• To cite this document: BenchChem. [In-depth Technical Guide on the Biological Activity of CAL-130 Racemate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600120#biological-activity-of-cal-130-racemate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com